molecular formula C12H21NO2 B14652890 Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate CAS No. 52162-20-6

Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate

Cat. No.: B14652890
CAS No.: 52162-20-6
M. Wt: 211.30 g/mol
InChI Key: NOOFSSHLRPLHMX-UHFFFAOYSA-N
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Description

Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate is an organic compound with a complex structure that includes a cyano group, an ester group, and a dimethyl-substituted hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate typically involves the reaction of ethyl cyanoacetate with a suitable alkyl halide under basic conditions. One common method is the alkylation of ethyl cyanoacetate with 4-bromo-5,5-dimethylhexane in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent recycling and purification steps are also integral to industrial-scale synthesis to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted derivatives with new functional groups.

    Hydrolysis: 4-(cyanomethyl)-5,5-dimethylhexanoic acid and ethanol.

    Reduction: 4-(aminomethyl)-5,5-dimethylhexanoate.

Scientific Research Applications

Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates with cyano or ester functionalities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the cyano group acts as an electrophilic center, attracting nucleophiles to form new bonds. In reduction reactions, the cyano group is converted to an amine through the addition of hydrogen atoms, facilitated by a reducing agent .

Comparison with Similar Compounds

Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate can be compared with similar compounds such as:

    Ethyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.

    4-(cyanomethyl)-5,5-dimethylhexanoic acid: The hydrolyzed form of the ester, with similar reactivity but different solubility and stability properties.

    4-(aminomethyl)-5,5-dimethylhexanoate:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis. Understanding its preparation methods, reactivity, and applications can help researchers and industrial chemists harness its full potential.

Properties

CAS No.

52162-20-6

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate

InChI

InChI=1S/C12H21NO2/c1-5-15-11(14)7-6-10(8-9-13)12(2,3)4/h10H,5-8H2,1-4H3

InChI Key

NOOFSSHLRPLHMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CC#N)C(C)(C)C

Origin of Product

United States

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